3-(4-Nitrophenyl)prop-2-yn-1-ol
Overview
Description
3-(4-Nitrophenyl)prop-2-yn-1-ol is an organic compound characterized by a nitro group attached to a phenyl ring and a prop-2-yn-1-ol group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-nitrophenol and propargyl alcohol.
Reaction Conditions: The reaction involves a nucleophilic substitution where the hydroxyl group of 4-nitrophenol reacts with the terminal alkyne group of propargyl alcohol under acidic conditions.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors to ensure consistent quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 3-(4-nitrophenyl)prop-2-yn-1-one.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in 3-(4-aminophenyl)prop-2-yn-1-ol.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl₃) and an acyl chloride.
Major Products Formed:
Oxidation: 3-(4-nitrophenyl)prop-2-yn-1-one.
Reduction: 3-(4-aminophenyl)prop-2-yn-1-ol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Mechanism of Action
Target of Action
The primary targets of 3-(4-Nitrophenyl)prop-2-yn-1-ol are currently unknown. This compound is a derivative of propargyl alcohol , which is known to be used as an intermediate in organic synthesis . .
Mode of Action
As a derivative of propargyl alcohol, it may share some of the same chemical properties . Propargyl alcohol is known to polymerize with heating or treatment with base
Pharmacokinetics
Scientific Research Applications
3-(4-Nitrophenyl)prop-2-yn-1-ol has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: It has potential as a precursor for pharmaceuticals, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-Nitrophenol: Similar structure but lacks the alkyne group.
3-(4-Nitrophenyl)prop-2-ene-1-ol: Similar but with a double bond instead of a triple bond.
3-(4-Nitrophenyl)prop-2-yn-1-one: Oxidized form of the compound.
Uniqueness: 3-(4-Nitrophenyl)prop-2-yn-1-ol is unique due to its alkyne group, which provides distinct reactivity compared to similar compounds. This alkyne group allows for a variety of chemical transformations that are not possible with other nitrophenyl derivatives.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical properties and versatility make it a valuable compound in research and development.
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Properties
IUPAC Name |
3-(4-nitrophenyl)prop-2-yn-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h3-6,11H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTAMNNBGCKOBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CCO)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407670 | |
Record name | 3-(4-nitrophenyl)prop-2-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40407670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61266-32-8 | |
Record name | 3-(4-nitrophenyl)prop-2-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40407670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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